![molecular formula C11H11N3O B1384474 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one CAS No. 1087792-32-2](/img/structure/B1384474.png)
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
The compound is a derivative of 4-aminophenol . 4-Aminophenol, also known as p-aminophenol, is a white or reddish-yellow crystal or light brown powder. It turns violet when exposed to light .
Molecular Structure Analysis
The molecular structure of 4-aminophenol, a component of your compound, has been studied using various spectroscopic techniques . The theoretical optimized geometrical parameters (bond lengths, bond angles, and dihedral angles), vibrational wavenumbers, and the non-linear optical properties were calculated using the density functional theory .Chemical Reactions Analysis
The chemical reactions involving 4-aminophenol derivatives can be complex and varied. For instance, one study reported the synthesis of covalent organic frameworks (COFs) via Doebner reactions .Physical And Chemical Properties Analysis
4-Aminophenol appears as white or reddish-yellow crystals or light brown powder. It turns violet when exposed to light . More specific physical and chemical properties would depend on the exact structure of the derivative.Scientific Research Applications
Sensing Applications
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: can be utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays or heterogeneous detection, either at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s ability to interact with proteins makes it suitable for biological labelling. It can be used to tag proteins for tracking and identification purposes in various biological studies .
Protein Manipulation and Modification
Researchers can employ this compound for protein manipulation and modification. This includes altering protein structures or functions for experimental or therapeutic purposes .
Separation Technologies
In separation technologies, 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be used for the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .
Development of Therapeutics
The interaction of this compound with diols is also beneficial in the development of therapeutics. It can be incorporated into polymers for the controlled release of drugs like insulin .
Anticancer Activity
Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for cancer treatment. While the exact mechanisms are still being elucidated, it may involve inhibition of the shikimate pathway or disruption of cell cycle progression.
Analytical Methods
The compound’s boronic acid moiety can be used as a building material for microparticles in analytical methods. This application is particularly useful in the development of new analytical techniques .
Covalent Organic Frameworks (COFs)
Lastly, 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one could potentially be integrated into COFs. These frameworks are known for their high porosity, surface area, and stability, making them ideal for applications such as gas adsorption and storage, and pollutant removal .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity, suggesting a potential interaction with bacterial cell membranes or intracellular targets .
Biochemical Pathways
Related compounds have been associated with various biochemical pathways, including those involved in antimicrobial activity .
Result of Action
Related compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-aminophenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUALXPGBEZSXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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